2,6-Dimethylisonicotinic acid hydrochloride

Overview

Description

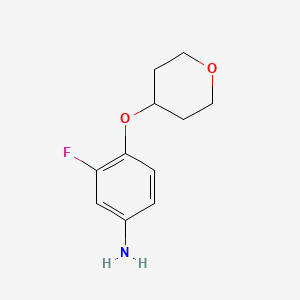

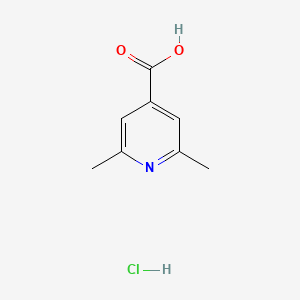

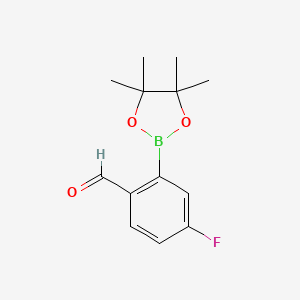

2,6-Dimethylisonicotinic acid hydrochloride is a chemical compound with the CAS Number: 857363-49-6 . It has a molecular weight of 187.63 and its molecular formula is C8H9NO2.ClH .

Synthesis Analysis

The synthesis of 2,6-Dimethylisonicotinic acid hydrochloride involves a reaction with sulfuric acid at 100°C for 5 hours . The resulting solution is then cooled on an ice bath, brought to pH 3.5 with 10 N sodium hydroxide, and then concentrated to dryness .Molecular Structure Analysis

The InChI code for 2,6-Dimethylisonicotinic acid hydrochloride is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

2,6-Dimethylisonicotinic acid hydrochloride is a solid at room temperature .Scientific Research Applications

Pharmacology: Potential Therapeutic Applications

2,6-Dimethylisonicotinic acid hydrochloride is structurally related to pyridine-based compounds which have been studied for their therapeutic effects. Pyridine derivatives are known to exhibit a range of biological activities, including anti-cancer, antihypertensive, antiulcer, and antimicrobial properties . This suggests that 2,6-Dimethylisonicotinic acid hydrochloride could potentially be used in the development of new pharmacological agents.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 2,6-Dimethylisonicotinic acid hydrochloride serves as a building block for more complex molecules. Its pyridine core is a versatile scaffold that can be further functionalized to create a variety of organic compounds with potential applications in drug development and other areas of chemical research .

Material Science: Nanoparticle Synthesis and Applications

While specific studies on 2,6-Dimethylisonicotinic acid hydrochloride in material science are not readily available, related compounds have been used to control the growth and dispersion of nanoparticles . This implies that 2,6-Dimethylisonicotinic acid hydrochloride could play a role in the synthesis of nanomaterials, which are crucial in the development of advanced materials and devices.

Analytical Chemistry: Chemical Characterization and Analysis

2,6-Dimethylisonicotinic acid hydrochloride can be utilized in analytical chemistry for the characterization and analysis of chemical substances. Its well-defined structure and properties make it suitable for use as a standard or reagent in various analytical techniques .

Biochemistry: Investigating Biological Pathways

In biochemistry, 2,6-Dimethylisonicotinic acid hydrochloride may be used to study biological pathways and processes. Compounds with similar structures have been shown to affect systemic acquired resistance (SAR) in plants, indicating that 2,6-Dimethylisonicotinic acid hydrochloride could be useful in researching plant defense mechanisms and related biochemical pathways .

Environmental Science: Plant Protection and Disease Management

Research has indicated that derivatives of isonicotinic acid, which is structurally related to 2,6-Dimethylisonicotinic acid hydrochloride, can induce plant resistance to diseases . This suggests that 2,6-Dimethylisonicotinic acid hydrochloride could have applications in environmental science, particularly in the development of new methods for plant protection and disease management.

Safety and Hazards

properties

IUPAC Name |

2,6-dimethylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNDZQIVNNLXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693912 | |

| Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylisonicotinic acid hydrochloride | |

CAS RN |

857363-49-6 | |

| Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)

![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)